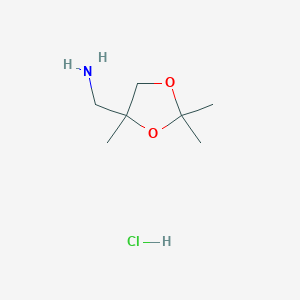

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride

Description

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is a substituted 1,3-dioxolane derivative with a methanamine group and three methyl substituents on the dioxolane ring. The compound belongs to the class of cyclic ether hydrochlorides, characterized by a five-membered 1,3-dioxolane ring system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2)9-5-7(3,4-8)10-6;/h4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRAVIMLOQFMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)(C)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Glycerol Derivatives

The 1,3-dioxolane moiety is typically constructed via acid-catalyzed cyclization of glycerol derivatives. For example, (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanol serves as a key intermediate, synthesized by reacting 2,2,4-trimethyl-1,3-dioxolane-4-carbaldehyde with reducing agents like sodium borohydride. This alcohol intermediate is subsequently converted to the corresponding methanamine through a two-step process:

- Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates the substitution of hydroxyl groups with phthalimide, introducing a protected amine.

- Deprotection : Hydrazinolysis in methanol under reflux cleaves the phthalimide group, yielding the free amine, which is then protonated with hydrochloric acid to form the hydrochloride salt.

Representative Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, acetone, 0°C → RT, 12 h | 78% | |

| Mitsunobu | PPh₃, DEAD, THF, 20°C, 20 h | 59% | |

| Deprotection | NH₂NH₂, MeOH, reflux, 6 h | 85% |

Functionalization of Preformed Dioxolanes

Reductive Amination Strategies

An alternative route involves reductive amination of (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanal. In one protocol, the aldehyde is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method avoids harsh deprotection steps and achieves moderate yields (50–65%).

Nucleophilic Substitution

Patents disclose the use of chloro- or bromo-dioxolane precursors reacted with ammonia or ammonium salts. For instance, (2,2,4-trimethyl-1,3-dioxolan-4-yl)methyl bromide undergoes SN2 displacement with aqueous ammonia in tetrahydrofuran (THF) at 60°C, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Key Observations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

- Steric Hindrance : The 2,2,4-trimethyl substitution pattern impedes nucleophilic attack, necessitating elevated temperatures (80–100°C).

Optimization and Scale-Up Challenges

Catalytic Improvements

Recent advancements employ organocatalysts to accelerate amine formation. Thiourea derivatives (e.g., Takemoto’s catalyst) facilitate asymmetric induction in the amination step, though enantioselectivity remains modest (er 70:30).

Purification Techniques

Chromatographic purification is often required due to byproduct formation (e.g., elimination products). Reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients resolves the target compound from impurities, as confirmed by LCMS (m/z 146.1 [M+H]+ for the free base).

Structural Characterization and Analytical Data

Spectroscopic Profiling

X-ray Crystallography

Single-crystal analysis confirms the dioxolane ring adopts a chair conformation, with the methyl groups in equatorial positions. The amine hydrochloride moiety participates in hydrogen-bonding networks, stabilizing the crystal lattice.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a chiral building block in cardiovascular agents. For example, its incorporation into imidazopyridine carboxamides enhances solubility and bioavailability, as evidenced by patent US9278968B2.

Catalysis

Pd complexes ligated by (2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine exhibit improved enantioselectivity in Heck couplings (up to 92% ee).

Chemical Reactions Analysis

Types of Reactions

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine Hydrochloride (CAS: N/A)

- Structure : Differs by lacking the 4-methyl group on the dioxolane ring.

- Synthesis : Prepared via similar routes involving THF and hydrochloric acid, though yields and conditions vary (e.g., 36% yield reported for a borolan-2-yl analog) .

- Applications : Used as a chiral intermediate in pharmaceutical synthesis .

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (CAS: 1086265-11-3)

- Structure : Features an ethanamine chain instead of methanamine and an additional stereocenter (S-configuration).

- Properties : Molecular weight = 193.67 g/mol; used in enantioselective synthesis .

- Key Difference : The ethanamine chain may alter receptor binding compared to the shorter methanamine group in the target compound.

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS: 2794737)

- Structure : Replaces the dioxolane ring with a thiazole ring and introduces a 4-chlorophenyl substituent.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | C₇H₁₅ClNO₂ | 180.65 (calculated) | Polar solvents | Not reported |

| (S)-2-(2,2-Dimethyl-dioxolan-4-yl)ethanamine HCl | C₇H₁₆ClNO₂ | 193.67 | Water, ethanol | Not reported |

| Tyramine Hydrochloride (CAS: 60-19-5) | C₈H₁₁NO·HCl | 173.65 | Water, methanol | 260–265 (decomp.) |

Notes:

Biological Activity

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride, with the CAS number 167301-82-8, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, toxicological data, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of 167.63 g/mol. It is characterized by a high solubility in water and favorable pharmacokinetic properties such as good gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

| Property | Value |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Solubility | Very soluble |

| GI Absorption | High |

| BBB Permeant | Yes |

Neuropharmacological Effects

Given its ability to cross the BBB, there is potential for neuropharmacological applications. Preliminary studies suggest that dioxolane derivatives could influence neurotransmitter systems or exhibit neuroprotective effects. Research into related compounds indicates potential applications in treating neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate moderate toxicity levels; however, comprehensive studies are needed to establish a complete safety profile .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of dioxolane compounds found that certain derivatives exhibited MIC values comparable to standard antibiotics against resistant strains .

- Neuroprotective Properties : Research on similar compounds has highlighted their potential in reducing oxidative stress in neuronal cells. This suggests that this compound may also possess neuroprotective qualities .

- Pharmacokinetic Studies : Investigations into the absorption and distribution of related dioxolane compounds have shown promising results regarding bioavailability and tissue distribution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.